2'-TES-Cabazitaxel (CBZM02)

CAS No.:

Cat. No.: VC18006762

Molecular Formula: C51H71NO14Si

Molecular Weight: 950.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C51H71NO14Si |

|---|---|

| Molecular Weight | 950.2 g/mol |

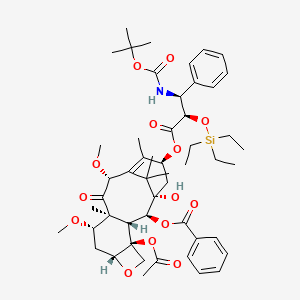

| IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

| Standard InChI | InChI=1S/C51H71NO14Si/c1-14-67(15-2,16-3)66-40(38(32-23-19-17-20-24-32)52-46(57)65-47(6,7)8)45(56)62-34-28-51(58)43(63-44(55)33-25-21-18-22-26-33)41-49(11,42(54)39(60-13)37(30(34)4)48(51,9)10)35(59-12)27-36-50(41,29-61-36)64-31(5)53/h17-26,34-36,38-41,43,58H,14-16,27-29H2,1-13H3,(H,52,57)/t34-,35-,36+,38-,39+,40+,41-,43-,49+,50-,51+/m0/s1 |

| Standard InChI Key | STIJGKTXRCUORT-CEPOORRRSA-N |

| Isomeric SMILES | CC[Si](CC)(CC)O[C@H]([C@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)OC)(C(=O)[C@@H](C(=C2C)C3(C)C)OC)C)OC(=O)C6=CC=CC=C6)O |

| Canonical SMILES | CC[Si](CC)(CC)OC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC)(C(=O)C(C(=C2C)C3(C)C)OC)C)OC(=O)C6=CC=CC=C6)O |

Introduction

Chemical Identity and Structural Characteristics of 2'-TES-Cabazitaxel

Molecular Structure and Nomenclature

2'-TES-Cabazitaxel (CBZM02) is a semisynthetic taxane derivative characterized by multiple functional modifications. Its systematic IUPAC name is 1-hydroxy-7β,10β-dimethoxy-9-oxo-5β,20-epoxytax-11-ene-2α,4,13α-triyl 4-acetate 2-benzoate 13-{(2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-triethylsilyloxy-3-phenylpropanoate}, reflecting its complex stereochemistry and protective groups . The compound’s structure includes a triethylsilyl (TES) ether group at the 2'-position, which enhances solubility and stability during synthetic processes .

Table 1: Key Physicochemical Properties of CBZM02

| Property | Value |

|---|---|

| CAS Number | 1380584-07-5 |

| Molecular Formula | C₅₄H₇₅NO₁₆Si |

| Molecular Weight | 950.21 g/mol |

| Purity | ≥95% |

| Storage Conditions | -20°C, protected from light |

| Solubility | Likely soluble in DMSO, acetone |

Stereochemical Considerations

The stereochemistry of CBZM02 is pivotal for its role as a cabazitaxel precursor. The 7β and 10β methoxy groups, along with the 5β,20-epoxide ring, mirror the configuration of cabazitaxel, ensuring fidelity during deprotection and final synthesis steps . The TES group at the 2'-position prevents unwanted oxidation or hydrolysis, a common challenge in taxane synthesis .

Role in Cabazitaxel Synthesis

Synthetic Pathway and Intermediate Utility

Cabazitaxel is synthesized from 10-deacetylbaccatin III, a natural product derived from Taxus species. CBZM02 emerges as a late-stage intermediate in this process, where selective protection of hydroxyl groups is required to direct subsequent reactions. The TES group at the 2'-position is introduced to block reactivity at this site, allowing precise functionalization at the 13α position .

Deprotection and Final Steps

The conversion of CBZM02 to cabazitaxel involves sequential deprotection steps. Fluoride-based reagents (e.g., tetrabutylammonium fluoride) cleave the TES group, unmasking the 2'-hydroxyl group, while mild acidic conditions remove the tert-butoxycarbonyl (Boc) protecting group at the 13α position . These steps are conducted under controlled conditions to prevent degradation, given cabazitaxel’s sensitivity to pH and temperature .

Analytical Characterization and Quality Control

Chromatographic Profiling

High-performance liquid chromatography (HPLC) with UV detection is the primary method for assessing CBZM02 purity. A typical protocol uses a C18 column, gradient elution with acetonitrile/water, and detection at 230 nm, achieving baseline separation of CBZM02 from related impurities .

Spectroscopic Confirmation

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 950.21 [M+H]⁺, consistent with its molecular formula .

-

Nuclear Magnetic Resonance (NMR): ¹H NMR (500 MHz, CDCl₃) reveals characteristic signals: δ 7.45–7.25 (m, aromatic protons), δ 5.60 (d, J=7 Hz, H-2), and δ 1.20–1.00 (m, TES methyl groups) .

Pharmacological Relevance and Cabazitaxel’s Mechanism

Cabazitaxel’s Anticancer Activity

Cabazitaxel, the final product derived from CBZM02, stabilizes microtubules by binding to β-tubulin, inhibiting depolymerization and inducing mitotic arrest . Unlike earlier taxanes, cabazitaxel’s reduced affinity for P-glycoprotein (P-gp) efflux pumps enhances its penetration into resistant tumors and the central nervous system .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume